Ethyl 3-(methylamino)-3-oxopropanoate

説明

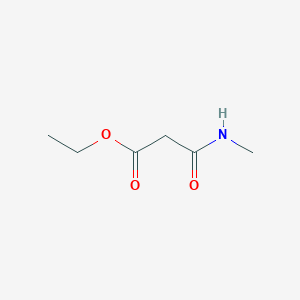

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-(methylamino)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-10-6(9)4-5(8)7-2/h3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTRXRCWWIJCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71510-95-7 | |

| Record name | Ethyl 3-(methylamino)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-(methylamino)-3-oxopropanoate synthesis methods

An In-depth Technical Guide to the Synthesis of Ethyl 3-(methylamino)-3-oxopropanoate

Introduction: A Versatile Amide Ester Building Block

This compound, also known as N-methyl ethyl malonamate, is a bifunctional organic compound with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol .[1][2] Its structure incorporates both an ethyl ester and an N-methyl amide functional group, separated by a methylene bridge. This unique arrangement confers both nucleophilic character (at the amide nitrogen) and electrophilic character (at the two carbonyl carbons), making it a highly reactive and versatile intermediate in organic synthesis.[1]

Historically, malonic ester derivatives have been foundational in medicinal chemistry, notably in the synthesis of barbiturates.[1] In modern drug discovery and development, this compound continues to be a valuable precursor for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which are core scaffolds in many pharmacologically active agents.[1][3] Its utility also extends to material science, where malonamide derivatives are explored as potential crosslinkers in polymer networks.[4] This guide provides a detailed examination of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies.

Core Synthesis Methodologies

The preparation of this compound is primarily achieved through two competitive strategies: the direct mono-amidation of a malonic diester or a two-step sequence involving a highly reactive acyl chloride intermediate. The choice of method depends on factors such as desired purity, scale, and the availability of starting materials.

Method 1: Controlled Direct Amidation of Diethyl Malonate

The most direct and atom-economical approach involves the reaction of diethyl malonate with methylamine.[5] This reaction is a nucleophilic acyl substitution where methylamine selectively displaces one of the ethoxy groups. The principal challenge of this method is controlling the reaction to prevent the formation of the undesired diamide byproduct, N,N'-dimethylmalonamide.

Causality Behind Experimental Choices: The key to achieving high selectivity for the mono-amidation product lies in the precise control of reaction parameters.

-

Temperature: Low reaction temperatures, typically between -20°C and 5°C, are critical.[5] Methylamine is a potent nucleophile, and at higher temperatures, the initially formed monoamide product can undergo a second amidation. By maintaining a low temperature, the reaction rate is suppressed, allowing for greater control and favoring the desired single substitution.

-

Stoichiometry: The molar ratio of diethyl malonate to methylamine must be carefully managed. Using a slight sub-stoichiometric amount of methylamine (molar ratio of ~1:0.7 to 1:1) ensures that diethyl malonate remains in excess, minimizing the chance of a second amidation event.[5]

-

Solvent: Anhydrous alcoholic solvents, such as ethanol, are typically employed as they effectively dissolve both the starting ester and the methylamine solution without interfering with the reaction.[5]

Workflow for Direct Amidation of Diethyl Malonate

Caption: Controlled low-temperature addition is key to selective mono-amidation.

Experimental Protocol: Direct Amidation (Based on CN101085747A)[5]

-

Preparation of Reagents:

-

In a suitable reaction vessel, dissolve 450g of diethyl malonate in 4500ml of ethanol. Cool this solution to between 0°C and 5°C using an ice-salt bath.

-

In a separate vessel, bubble 85g of methylamine gas into 1000ml of ethanol, pre-cooled to between -5°C and -8°C. This creates a methylamine-ethanol solution. The resulting molar ratio of diethyl malonate to methylamine is approximately 1:0.96.

-

-

Reaction:

-

While vigorously stirring the diethyl malonate solution, slowly add the methylamine-ethanol solution dropwise.

-

Carefully monitor the internal temperature and maintain it between 0°C and 5°C throughout the addition.

-

After the addition is complete, continue stirring the mixture at this temperature for an additional 3 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Remove the ethanol solvent via vacuum distillation. This will yield a residue (approx. 400g).

-

To the residue, add four times its volume of ethyl acetate and stir. Cool the mixture to 0°C to precipitate the diamide byproduct.

-

Filter off the solid byproduct.

-

Remove the ethyl acetate from the filtrate under reduced pressure to yield the crude monoamide product.

-

For further purification, add 1500ml of petroleum ether (sherwood oil) to the crude product, cool to 0°C, and stir for 1 hour to induce crystallization.

-

Filter the crystalline solid to obtain pure N-methyl-malonamic acid ethyl ester (this compound).

-

| Parameter | Value | Reference |

| Diethyl Malonate:Methylamine (Molar Ratio) | 1 : 0.7-1.0 | [5] |

| Reaction Temperature | -20°C to 5°C | [5] |

| Reaction Time | 2.5 - 4 hours | [5] |

| Solvent | Ethanol | [5] |

| Reported Yield | ~76-80% | [5] |

| Table 1. Key Reaction Parameters for Direct Amidation. |

Method 2: Synthesis via Ethyl Malonyl Chloride Intermediate

An alternative strategy involves activating a malonic acid precursor to an acyl chloride, which is a significantly more reactive electrophile than an ester.[6] This two-step method can lead to faster reaction times and potentially higher yields, as seen in analogous syntheses.[1]

Step 1: Formation of Ethyl Malonyl Chloride The synthesis begins with a malonic acid monoester, such as monoethyl malonate (which can be prepared via controlled partial hydrolysis of diethyl malonate).[7] This mono-acid is then converted to its corresponding acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The use of thionyl chloride is common for its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[9]

Step 2: Amidation of Ethyl Malonyl Chloride The resulting ethyl malonyl chloride is then reacted with methylamine in a Schotten-Baumann type reaction.[6] Due to the high reactivity of the acyl chloride, this reaction is typically rapid at room temperature. A non-nucleophilic base, such as pyridine or a tertiary amine (e.g., triethylamine), is required to scavenge the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[1][6]

Logical Flow for the Acyl Chloride Synthesis Route

Caption: A two-step pathway involving a highly reactive acyl chloride intermediate.

General Experimental Protocol: Acyl Chloride Route

-

Acyl Chloride Formation:

-

In a flask equipped with a reflux condenser and a gas outlet to a trap, combine one equivalent of monoethyl malonate with an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[6]

-

Add 1.1 to 1.5 equivalents of thionyl chloride dropwise at room temperature.

-

Gently reflux the mixture for 1-3 hours until gas evolution ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude ethyl malonyl chloride, which can often be used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude ethyl malonyl chloride in an aprotic solvent such as DCM.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of 1.1 equivalents of methylamine and 1.1 equivalents of a base (e.g., triethylamine or pyridine) in the same solvent.

-

Add the amine/base solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours.[6]

-

Quench the reaction with water. Separate the organic layer, wash with dilute acid and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product for further purification.

-

Purification and Spectroscopic Characterization

Regardless of the synthetic route, purification is essential to remove unreacted starting materials and byproducts.

-

Purification Techniques: The primary methods include fractional distillation under reduced pressure and recrystallization.[5][10] The choice of solvent for recrystallization is critical; a combination of a soluble solvent (like ethyl acetate) and a non-polar anti-solvent (like petroleum ether or cyclohexane) is effective.[5][10]

-

Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 71510-95-7 | [1][2] |

| Molecular Formula | C₆H₁₁NO₃ | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [10] |

| Melting Point | 34-35 °C | [10] |

| Boiling Point | 91-92 °C @ 0.16 Torr | [10] |

| Density | ~1.059 g/cm³ (Predicted) | [10] |

Table 2. Physicochemical Properties of this compound.

-

Spectroscopic Data for Structural Confirmation:

-

¹H NMR: The proton NMR spectrum provides clear confirmation of the structure. Expected signals include a triplet for the ethyl ester's methyl protons (δ ≈ 1.2–1.4 ppm), a quartet for the ester's methylene protons (δ ≈ 4.1–4.3 ppm), a singlet for the central methylene protons, a singlet for the N-methyl protons, and a broad singlet for the amide proton (δ ≈ 6.5–7.0 ppm).[4]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak [M+H]⁺ at m/z 146.16. Fragmentation analysis often reveals the loss of the ethoxy group (-45 Da).[4]

-

Conclusion

The synthesis of this compound can be effectively accomplished via two primary routes. The direct amidation of diethyl malonate is an atom-economical, single-step process, but its success hinges on rigorous control of temperature and stoichiometry to prevent diamide formation. The two-step acyl chloride method, while longer, leverages a highly reactive intermediate to potentially achieve faster and cleaner conversions. The selection of an optimal pathway depends on the specific requirements of the synthesis, including scale, purity needs, and available resources. As a versatile synthetic building block, the efficient and reliable production of this compound remains a key enabling step for research in medicinal chemistry and materials science.

References

- 1. This compound|CAS 71510-95-7 [benchchem.com]

- 2. This compound | C6H11NO3 | CID 11321015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound (71510-95-7) for sale [vulcanchem.com]

- 5. CN101085747A - Method for preparing N-methyl-malonamic acid ethyl ester - Google Patents [patents.google.com]

- 6. Amide Synthesis [fishersci.it]

- 7. US6172257B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]

- 8. Ethyl malonyl chloride technical grade 36239-09-5 [sigmaaldrich.com]

- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. biosynce.com [biosynce.com]

An In-Depth Technical Guide to Ethyl 3-(methylamino)-3-oxopropanoate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(methylamino)-3-oxopropanoate, also known as N-methylmalonamic acid ethyl ester, is a bifunctional organic compound featuring both an ester and an amide group. This unique structural arrangement makes it a valuable and versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures and nitrogen-containing heterocycles, which are core scaffolds in many pharmaceutical agents.[1][2] Its historical significance is rooted in the broader class of malonic ester derivatives, which have been instrumental in the synthesis of foundational medicinal compounds like barbiturates.[2] This guide provides a comprehensive overview of its chemical properties, validated synthesis protocols, and key applications in synthetic chemistry.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₆H₁₁NO₃ and a molecular weight of approximately 145.16 g/mol .[1] It typically appears as a liquid or a low-melting solid and is soluble in various organic solvents.[3] The presence of both a hydrogen bond donor (the N-H group of the amide) and multiple hydrogen bond acceptors (the carbonyl oxygens) influences its physical properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 71510-95-7 | [1] |

| Molecular Formula | C₆H₁₁NO₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Physical Form | Liquid or solid | [3] |

| Storage Temperature | Room temperature, sealed in a dry environment | [3] |

| InChI Key | VWTRXRCWWIJCCQ-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)CC(=O)NC | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a triplet for the ethyl ester's methyl protons (CH₃), a quartet for the ester's methylene protons (CH₂), a singlet for the methylene protons between the two carbonyl groups, a singlet for the N-methyl protons (N-CH₃), and a broad singlet for the amide proton (N-H). Predicted chemical shifts are approximately δ 1.2–1.4 ppm (triplet, 3H), δ 4.1–4.3 ppm (quartet, 2H), and δ 6.5–7.0 ppm (singlet, 1H) for the ethyl and amide protons, respectively.[4]

-

¹³C NMR: The carbon spectrum provides key information about the carbon framework. An experimental spectrum is available on PubChem, showing the distinct carbonyl carbons of the ester and amide, the methylene carbons, and the methyl carbons.[1] Carbonyl carbons are expected to resonate in the δ 165–175 ppm region, with the methylamino carbon appearing around δ 35 ppm.[4]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl groups. The ester C=O stretch is typically observed around 1720 cm⁻¹, while the amide C=O stretch (Amide I band) appears near 1650 cm⁻¹.[5] The N-H stretch of the secondary amide is also a key feature, usually appearing as a sharp peak in the region of 3300 cm⁻¹.

Synthesis and Mechanism

The most common and established pathway for the synthesis of this compound involves the selective mono-amidation of a malonic ester, typically diethyl malonate, with methylamine.[2] This reaction is a nucleophilic acyl substitution where the methylamine attacks one of the electrophilic carbonyl carbons of the diethyl malonate.

The causality behind this experimental choice lies in the ready availability and cost-effectiveness of the starting materials. Controlling the reaction conditions, particularly temperature and stoichiometry, is critical to favor the formation of the desired mono-amide product and prevent the formation of the bis-amide byproduct. Low reaction temperatures (e.g., -20°C to 5°C) and a specific molar ratio of diethyl malonate to methylamine (approximately 1:0.7 to 1:1) are often employed to achieve high yields and purity.[2]

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from Diethyl Malonate and Methylamine

This protocol is adapted from established methodologies for the synthesis of N-alkyl malonamates.[2]

Materials:

-

Diethyl malonate

-

Methylamine (e.g., as a solution in ethanol or THF)

-

Ethanol (anhydrous)

-

Petroleum ether

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Low-temperature bath (e.g., ice-salt or dry ice-acetone)

-

Rotary evaporator

Procedure:

-

Preparation of Methylamine Solution: Prepare a solution of methylamine (0.96 equivalents) in cold ethanol (-5 to -8°C).

-

Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer and a dropping funnel, add diethyl malonate (1 equivalent) dissolved in ethanol. Cool the flask to 0-5°C using a low-temperature bath.

-

Addition of Methylamine: Slowly add the methylamine solution dropwise to the stirred diethyl malonate solution, maintaining the reaction temperature between 0 and 5°C. The molar ratio of diethyl malonate to methylamine should be approximately 1:0.96.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 3 hours.

-

Work-up: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue is the crude product.

-

Purification: The crude product can be purified by washing and recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final product. A reported yield for a similar process is approximately 80%.

Self-Validation: The purity of the synthesized product should be confirmed by NMR and IR spectroscopy, comparing the obtained spectra with reference data. The melting point of the solid product can also be used as an indicator of purity.

Reactivity and Applications in Synthesis

The bifunctional nature of this compound makes it a versatile intermediate in organic synthesis. It possesses both a nucleophilic center (the amide nitrogen) and electrophilic centers (the two carbonyl carbons). Furthermore, the methylene group flanked by two carbonyls is acidic and can be deprotonated to form a reactive enolate.[2]

Key Reactions:

-

Enolate Formation and Alkylation: The active methylene protons can be removed by a suitable base (e.g., sodium ethoxide) to form an enolate. This enolate can then act as a nucleophile, attacking electrophiles such as alkyl halides in an Sₙ2 reaction to form C-alkylated derivatives.[2] This is a fundamental transformation in malonic ester synthesis.

-

Heterocycle Synthesis: this compound is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[2] A prominent application is in the synthesis of pyrazole derivatives.[2][6]

Diagram 2: Reactivity of this compound

Caption: Key synthetic transformations involving this compound.

Experimental Protocol: Synthesis of Pyrazole Derivatives

General Procedure Outline:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.

-

Addition of Hydrazine: Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1 equivalent) to the solution.

-

Reaction: The reaction mixture is typically heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the desired pyrazole derivative.

Causality and Validation: The choice of solvent and temperature can significantly impact the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst. The success of the synthesis is validated by spectroscopic characterization (NMR, MS) of the resulting pyrazole to confirm its structure.

Safety and Handling

This compound is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a key building block for the synthesis of complex organic molecules, including pharmaceutically relevant heterocyclic compounds. Understanding its chemical properties, synthetic routes, and reactivity is essential for its effective utilization in research and development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this versatile compound.

References

- 1. This compound | C6H11NO3 | CID 11321015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 71510-95-7 [sigmaaldrich.com]

- 4. This compound (71510-95-7) for sale [vulcanchem.com]

- 5. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 3-(methylamino)-3-oxopropanoate CAS number lookup

An In-depth Technical Guide to Ethyl 3-(methylamino)-3-oxopropanoate

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 71510-95-7), a versatile bifunctional molecule of significant interest in synthetic chemistry.[1] Possessing both an ester and a secondary amide functional group, it serves as a crucial building block for more complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles relevant to pharmaceutical research.[1] This guide details its chemical identity, established synthetic pathways, analytical characterization methods, key applications, and essential safety protocols, designed for researchers, chemists, and professionals in drug development.

Section 1: Chemical Identity and Properties

This compound is an organic compound classified as an amide ester.[1] Its unique structure is the foundation of its reactivity and utility in organic synthesis.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 71510-95-7 | [2][3][4][5] |

| IUPAC Name | This compound | [2][5] |

| Molecular Formula | C₆H₁₁NO₃ | [1][2][3][5] |

| Molecular Weight | 145.16 g/mol | [1][3][4][5] |

| Synonyms | N-Methyl-malonamic acid ethyl ester, Ethyl-N-methyl malonamide | [3][6] |

| SMILES | CCOC(=O)CC(=O)NC | [2][3][5] |

| InChI Key | VWTRXRCWWIJCCQ-UHFFFAOYSA-N |[5] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Colorless to pale yellow solid/liquid | [7][8] |

| Melting Point | 34-35 °C | [8] |

| Boiling Point | 91-92 °C @ 0.16 Torr | [8] |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | [3] |

| logP | -0.3144 | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions |[3][8] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the controlled mono-amidation of a malonic ester derivative. This pathway is favored for its efficiency and high yield of the desired product.

Core Synthetic Pathway: Amidation of Diethyl Malonate

The established route involves the reaction of a malonic ester, such as diethyl malonate, with methylamine.[1] The key to this synthesis is controlling the reaction stoichiometry and temperature to selectively form the monoamide product and prevent the formation of the corresponding diamide.

-

Causality of Experimental Choice: By conducting the reaction at low temperatures (e.g., -20 °C to 5 °C), the reactivity of the system is moderated.[1] This kinetic control favors the single nucleophilic attack of methylamine on one of the ester's electrophilic carbonyl carbons. Using a specific molar ratio of reactants ensures that the malonic ester is not fully consumed to form the diamide byproduct, leading to higher purity of the target compound.[1]

Caption: Synthetic workflow for this compound.

Section 3: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical for the reliable use of this reagent. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques for its characterization.[1]

Table 3: Spectroscopic Data Summary

| Technique | Expected Signals / Values | Rationale |

|---|---|---|

| ¹H NMR | δ 1.2–1.4 ppm (triplet, 3H) | Corresponds to the methyl protons of the ethyl ester group. |

| δ 4.1–4.3 ppm (quartet, 2H) | Corresponds to the methylene protons of the ethyl ester group. | |

| δ ~3.4 ppm (singlet, 2H) | Methylene protons between the two carbonyl groups. | |

| δ ~2.8 ppm (singlet/doublet, 3H) | Methyl protons of the methylamino group. | |

| δ 6.5–7.0 ppm (singlet, broad, 1H) | Amide proton (N-H).[2] | |

| ¹³C NMR | δ 165–175 ppm (2 signals) | Resonances for the two carbonyl carbons (ester and amide).[2] |

| δ ~60 ppm | Methylene carbon of the ethyl ester. | |

| δ ~41 ppm | Methylene carbon between the carbonyls. | |

| δ ~35 ppm | Methyl carbon of the methylamino group.[2] | |

| δ ~14 ppm | Methyl carbon of the ethyl ester. | |

| ESI-MS | m/z ≈ 146.08 [M+H]⁺ | Molecular ion peak corresponding to the protonated molecule. |

| | m/z ≈ 145.16 | Molecular ion peak consistent with the compound's molecular weight.[2] |

Section 4: Applications in Research and Drug Development

The value of this compound lies in its role as a versatile synthetic intermediate.[1] Its bifunctional nature, featuring both a nucleophilic nitrogen center (after deprotonation) and two electrophilic carbonyl carbons, allows for its use in constructing a wide array of molecular frameworks.[1]

Key Application: Synthesis of Heterocycles

A primary application is in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals.[1] It is a key starting material for producing substituted pyrazoles, pyrimidines, and other ring systems through condensation reactions with reagents like hydrazine or ureas.

-

Trustworthiness of the Protocol: The reliability of this synthetic application stems from well-established condensation chemistry. The reactivity of the β-dicarbonyl-like structure provides a predictable and high-yielding pathway to form five- or six-membered rings, a foundational process in medicinal chemistry.

Caption: Role as a precursor in heterocyclic synthesis.

Other Potential Applications

-

Polymer Science: Malonamide derivatives can act as crosslinkers in polymer networks, potentially enhancing the thermal stability of materials like polyesters, although specific data for this compound is limited.[2]

-

Ligand Development: The molecule's structure makes it a candidate for developing novel ligands for catalysis.[1][8]

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Safety and Hazard Information:

-

Signal Word: Warning[3]

-

GHS Hazard Pictogram: GHS07 (Exclamation Mark)[3]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from strong oxidizing agents.

Section 6: Example Experimental Protocol

Objective: To synthesize this compound from diethyl malonate.

Materials:

-

Diethyl malonate

-

Methylamine (40% solution in water)

-

Ethanol (anhydrous)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in anhydrous ethanol.

-

Cooling: Cool the flask to 0 °C using an ice-salt bath. This is critical to control the reaction rate and selectivity.

-

Reagent Addition: Slowly add methylamine solution (1.1 equivalents) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Work-up:

-

Quench the reaction by slowly adding 1M HCl to neutralize excess methylamine until the pH is ~7.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Transfer the residue to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis as described in Section 3.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (71510-95-7) for sale [vulcanchem.com]

- 3. chemscene.com [chemscene.com]

- 4. anaxlab.com [anaxlab.com]

- 5. This compound | C6H11NO3 | CID 11321015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:71510-95-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]

- 8. biosynce.com [biosynce.com]

- 9. fishersci.at [fishersci.at]

- 10. angenechemical.com [angenechemical.com]

- 11. buyat.ppg.com [buyat.ppg.com]

Ethyl 3-(methylamino)-3-oxopropanoate starting material for synthesis

An In-depth Technical Guide to Ethyl 3-(methylamino)-3-oxopropanoate as a Versatile Starting Material in Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound, a bifunctional amide ester, stands as a pivotal building block in the landscape of modern organic synthesis.[1] Its unique structural arrangement, featuring both nucleophilic and electrophilic centers, offers a versatile platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of numerous pharmaceuticals and biologically active compounds.[1] This guide provides an in-depth exploration of its synthesis, physicochemical properties, core reactivity, and diverse applications, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (also known as N-methylmalonamic acid ethyl ester) is an organic compound with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol .[1][2] Its structure is characterized by the presence of two key functional groups: an ethyl ester and an N-methyl amide.[1] This duality is the cornerstone of its synthetic utility, rendering it a reactive and adaptable intermediate for forging new molecular frameworks.

Historically, malonic ester derivatives have been instrumental in medicinal chemistry, famously contributing to the synthesis of foundational compounds like barbiturates.[1] In the contemporary research environment, this compound continues this legacy, serving as a crucial precursor in the exploration of novel pharmacologically active agents and the development of ligands and catalysts.[1] Understanding its properties and reactivity is essential for harnessing its full potential in the laboratory.

Physicochemical and Spectroscopic Profile

The successful application of any starting material hinges on a thorough understanding of its physical and chemical properties. High purity (typically ≥98%) is paramount to ensure the reliability and reproducibility of experimental outcomes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 71510-95-7 | [1][2] |

| Molecular Formula | C₆H₁₁NO₃ | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| Appearance | Colorless to pale yellow solid or liquid | [3] |

| Melting Point | 34-35 °C | [4] |

| Boiling Point | 91-92 °C @ 0.16 Torr | [4] |

| Density (Predicted) | ~1.059 g/cm³ | [3][4] |

| Solubility | Soluble in chloroform (small amount), DMSO (small amount), methanol (very small amount) | [4] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity.

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Expected signals include a triplet for the ethyl ester's methyl protons (δ 1.2–1.4 ppm), a quartet for the ester's methylene protons (δ 4.1–4.3 ppm), a singlet for the active methylene protons, and a singlet for the amide proton (δ 6.5–7.0 ppm).[5]

-

¹³C NMR : The carbonyl carbons of the ester and amide functionalities are expected to resonate in the δ 165–175 ppm region, with the methylamino carbon appearing near δ 35 ppm.[5]

-

-

Mass Spectrometry (MS) :

-

Infrared (IR) Spectroscopy :

-

The IR spectrum confirms the bifunctional nature of the molecule with characteristic absorption peaks around 1720 cm⁻¹ (ester C=O stretch) and 1650 cm⁻¹ (amide C=O stretch).[3]

-

Synthesis: A Protocol Rooted in Controllability

The most reliable and widely adopted synthesis of this compound involves the controlled mono-amidation of diethyl malonate with methylamine.[1][6] The causality behind this choice lies in the commercial availability and cost-effectiveness of the starting materials and the ability to selectively target one ester group over the other by carefully managing reaction conditions.

Synthetic Pathway Overview

The reaction proceeds by the nucleophilic attack of methylamine on one of the electrophilic carbonyl carbons of diethyl malonate. By maintaining a low temperature, the reactivity is moderated, which is crucial for preventing the formation of the undesired diamide byproduct.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H11NO3 | CID 11321015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]

- 4. biosynce.com [biosynce.com]

- 5. This compound (71510-95-7) for sale [vulcanchem.com]

- 6. CN101085747A - Method for preparing N-methyl-malonamic acid ethyl ester - Google Patents [patents.google.com]

Ethyl 3-(methylamino)-3-oxopropanoate spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(methylamino)-3-oxopropanoate

Abstract

This compound (CAS No. 71510-95-7) is a bifunctional organic compound of significant interest in synthetic chemistry.[1] Possessing both an ester and a secondary amide group, it serves as a versatile building block for the synthesis of more complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents.[1] This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and purity of this compound. The discussion is framed from the perspective of a senior application scientist, emphasizing not just the data itself, but the causal chemical principles that give rise to the observed spectral features.

Molecular Structure and Physicochemical Properties

This compound is an amide ester with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol .[1][2] Its utility stems from the reactivity of its functional groups and the active methylene protons situated between two carbonyl carbons.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its atomic connectivity.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a map of the distinct proton environments within the molecule. The expected signals are highly characteristic, arising from the ethyl ester group, the N-methyl group, the active methylene bridge, and the amide proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ethyl (-O-CH₂-CH₃ ) | 1.2 – 1.4[3] | Triplet (t) | 3H | Coupled to the adjacent two methylene protons (n+1 rule, 2+1=3). |

| N-Methyl (-NH-CH₃ ) | ~2.8 | Doublet (d) | 3H | Coupled to the single amide proton (n+1 rule, 1+1=2). May appear as a singlet with solvent exchange. |

| Methylene (-CO-CH₂ -CO-) | ~3.4 | Singlet (s) | 2H | Chemically equivalent protons with no adjacent proton neighbors. Located between two electron-withdrawing carbonyls, causing a downfield shift. |

| Ethyl (-O-CH₂ -CH₃) | 4.1 – 4.3[3] | Quartet (q) | 2H | Coupled to the adjacent three methyl protons (n+1 rule, 3+1=4). Deshielded by the adjacent oxygen atom. |

| Amide (-NH -CH₃) | 6.5 – 7.0[3] | Broad Singlet (br s) | 1H | The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with the solvent. |

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The presence of two distinct carbonyl signals is a key diagnostic feature.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Ethyl (-O-CH₂-CH₃ ) | ~14 | Standard aliphatic methyl carbon in an ethyl group. |

| N-Methyl (-NH-CH₃ ) | ~26 | Aliphatic methyl carbon attached to a nitrogen atom. |

| Methylene (-CO-CH₂ -CO-) | ~41 | Methylene carbon positioned between two deshielding carbonyl groups. |

| Ethyl (-O-CH₂ -CH₃) | ~61 | Methylene carbon deshielded by the highly electronegative oxygen atom of the ester. |

| Carbonyls (C =O, Amide & Ester) | 165 – 175[3] | Carbonyl carbons are highly deshielded due to the double bond to oxygen. Two distinct signals are expected for the slightly different electronic environments of the amide and ester carbonyls. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of high-purity this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and calibrate the chemical shift scale using the TMS reference signal. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Spectral Interpretation

The IR spectrum of this compound is dominated by strong absorptions from its N-H and two C=O bonds. The distinction between the ester and amide carbonyl stretches is a critical diagnostic feature. A similar compound, ethyl 3-(ethylamino)-3-oxopropanoate, shows characteristic peaks at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O), providing a strong basis for these assignments.[4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | ~3300 | Medium | Characteristic of a secondary amine/amide N-H bond. May be broadened by hydrogen bonding. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Aliphatic C-H bonds of the methyl and methylene groups. |

| C=O Stretch (Ester) | ~1735 | Strong | The ester carbonyl typically absorbs at a higher frequency than the amide carbonyl due to less resonance stabilization. |

| C=O Stretch (Amide I Band) | ~1650 | Strong | The amide carbonyl has more single-bond character due to resonance with the nitrogen lone pair, lowering its stretching frequency. |

| N-H Bend (Amide II Band) | ~1550 | Medium | A characteristic band for secondary amides, resulting from a coupling of the N-H in-plane bend and C-N stretching vibrations. |

| C-O Stretch (Ester) | 1150 - 1250 | Strong | Asymmetric C-O-C stretching of the ester group. |

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 co-added scans are sufficient to obtain a high-quality spectrum in the 4000-400 cm⁻¹ range.

-

Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Data Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺.

-

Molecular Ion: The molecular weight is 145.16 g/mol .[1][2] In ESI-MS, the expected molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 146.17 for [M+H]⁺.

-

Fragmentation Pattern: While soft ionization minimizes fragmentation, some characteristic losses can be observed. The fragmentation of the molecular ion would likely proceed through established pathways for esters and amides.[1] A primary fragmentation event involves the loss of the ethoxy group (•OC₂H₅, mass = 45), leading to a fragment ion at m/z 100.[3] Subsequent cleavage of the amide bond is also possible.[3]

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺ formation).

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

-

Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize key ESI parameters, including the capillary voltage (e.g., 3-4 kV), cone voltage (20-40 V, can be increased to induce fragmentation), and desolvation gas temperature and flow rate.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da). Average the signal over 1-2 minutes to obtain a stable and representative spectrum.

Integrated Spectroscopic Workflow

The definitive characterization of this compound relies on the synergistic use of these techniques. The workflow ensures that molecular weight, functional groups, and the precise atomic arrangement are all confirmed.

Caption: Integrated workflow for the synthesis and characterization of the title compound.

Conclusion

The spectroscopic profile of this compound is highly distinctive. ¹H and ¹³C NMR confirm the precise arrangement of its 11 hydrogen and 6 carbon atoms, IR spectroscopy validates the presence and nature of its critical N-H and dual carbonyl functional groups, and mass spectrometry verifies its molecular weight. Together, these techniques provide a self-validating system for confirming the identity and purity of this important synthetic intermediate, enabling its confident use in research, development, and drug discovery applications.

References

Ethyl 3-(methylamino)-3-oxopropanoate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 3-(methylamino)-3-oxopropanoate in Organic Solvents

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 71510-95-7), a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights. While quantitative solubility data is not extensively available in public literature, this guide establishes a robust framework for understanding and predicting its solubility in various organic solvents based on its physicochemical properties. Furthermore, it provides a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction and Molecular Profile

This compound, also known as ethyl N-methylmalonamate, is a bifunctional organic compound featuring both an ethyl ester and an N-methylamide group.[1][2] This unique structure imparts a balance of hydrophilic and lipophilic characteristics, making its solubility behavior a critical parameter in process development, formulation, and purification strategies. A thorough understanding of its solubility is paramount for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing effective purification protocols.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | [1][2] |

| Molecular Weight | 145.16 g/mol | [1] |

| CAS Number | 71510-95-7 | [2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [2] |

| Melting Point | 34-35 °C | [2] |

| Boiling Point | 91-92 °C at 0.16 Torr | [2] |

| LogP (octanol-water partition coefficient) | -0.3144 (predicted) | |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the following molecular features are the primary determinants of its solubility profile:

-

Polarity: The presence of the ester and amide functional groups, with their polar carbonyl (C=O) and N-H bonds, imparts significant polarity to the molecule. The predicted LogP value of -0.3144 suggests a degree of hydrophilicity.

-

Hydrogen Bonding: The molecule possesses one hydrogen bond donor (the N-H group of the amide) and three hydrogen bond acceptors (the two carbonyl oxygens and the ester oxygen).[1] This capacity for hydrogen bonding is a critical factor in its solubility in protic solvents.

-

Dipole-Dipole Interactions: The polar functional groups create a molecular dipole, allowing for dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The ethyl and methyl groups, though small, contribute to nonpolar character and can engage in weaker van der Waals interactions with nonpolar solvents.

The interplay of these forces dictates the extent to which this compound will dissolve in a given organic solvent. A solvent that can effectively engage in hydrogen bonding and dipole-dipole interactions with the solute will likely be a good solvent.

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility in Common Organic Solvents

While precise quantitative data is sparse in the literature, qualitative solubility information has been reported by various chemical suppliers. It is important to note that these descriptions can sometimes be inconsistent. The following table summarizes the available information and provides a predicted solubility based on the molecule's physicochemical properties.

| Solvent Class | Solvent | Reported Solubility | Predicted Solubility Rationale |

| Protic Solvents | Methanol | Very small amount | Moderate to High: The ability of methanol to act as both a hydrogen bond donor and acceptor should facilitate the dissolution of the solute. The reported low solubility may be context-dependent or an outlier. |

| Ethanol | Not specified | Moderate: Similar to methanol, ethanol can engage in hydrogen bonding, though its larger alkyl chain may slightly reduce its solvating power for this solute compared to methanol. | |

| Dipolar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Small amount | High: DMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for polar molecules like this compound. |

| Acetone | Not specified | Moderate to High: Acetone's polarity and ability to act as a hydrogen bond acceptor suggest it should be a reasonably good solvent. | |

| Chlorinated Solvents | Chloroform | Small amount | Moderate: Chloroform can act as a weak hydrogen bond donor to the carbonyl oxygens of the solute, and its polarity is sufficient to dissolve moderately polar compounds. |

| Dichloromethane | Not specified | Moderate: Similar to chloroform, dichloromethane should be a reasonably effective solvent due to its polarity. | |

| Ester Solvents | Ethyl Acetate | Not specified | Moderate: Ethyl acetate can act as a hydrogen bond acceptor and has a moderate polarity, suggesting it would be a suitable solvent. |

| Aromatic Hydrocarbons | Toluene | Not specified | Low to Moderate: Toluene is largely nonpolar, but its aromatic ring can be polarized, allowing for some interaction with the polar regions of the solute. |

| Aliphatic Hydrocarbons | Hexane | Not specified | Low: As a nonpolar solvent, hexane is unlikely to effectively solvate the polar amide and ester groups of the solute. |

Experimental Protocol for Quantitative Solubility Determination

Given the lack of comprehensive quantitative data, an experimental approach is recommended for obtaining precise solubility values in solvents of interest. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. An excess is ensured when undissolved solid remains.

-

Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

-

-

Gravimetric Analysis (for a rough estimate) or Chromatographic Analysis (for high accuracy):

-

For Gravimetric Analysis:

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

For Chromatographic Analysis (Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC or GC system and plotting the peak area versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as a mean and standard deviation of at least three independent measurements.

-

Specify the temperature at which the solubility was determined.

-

Caption: Experimental workflow for quantitative solubility determination.

Conclusion and Recommendations

The solubility of this compound is a complex function of its molecular structure and the properties of the solvent. Based on its physicochemical profile, it is predicted to have good solubility in polar aprotic and protic solvents, moderate solubility in less polar solvents like chlorinated hydrocarbons and esters, and poor solubility in nonpolar aliphatic and aromatic hydrocarbons.

For critical applications in research and development, it is strongly recommended that the solubility be determined experimentally in the specific solvent systems of interest using a robust and validated method, such as the chromatographic protocol detailed in this guide. This will provide the accurate and reliable data necessary for informed decision-making in process development, formulation, and purification.

References

An In-depth Technical Guide to Ethyl 3-(methylamino)-3-oxopropanoate: Sourcing, Synthesis, and Application

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Ethyl 3-(methylamino)-3-oxopropanoate. We will delve into its chemical properties, reliable commercial sources, synthetic methodologies, and critical applications as a versatile building block in modern organic synthesis. The information herein is curated to provide not just procedural steps but also the underlying scientific rationale to empower your research and development endeavors.

Introduction: The Utility of a Bifunctional Building Block

This compound (CAS No. 71510-95-7) is an amide ester of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring both an ester and a secondary amide functional group, makes it a highly reactive and versatile intermediate.[1] This bifunctionality allows it to serve as a linchpin in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles which form the core of many pharmacologically active compounds.[1] Historically, related malonic ester derivatives were foundational in the synthesis of barbiturates; today, this specific synthon is a key player in the discovery of novel therapeutic agents.[1]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 71510-95-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₁₁NO₃ | [1][2][4][5][6] |

| Molecular Weight | 145.16 g/mol | [1][2][4][5][6] |

| IUPAC Name | This compound | [2][6] |

| Synonyms | N-Methyl-malonamic acid ethyl ester, Ethyl-N-methyl malonamide | [5][6] |

| InChI Key | VWTRXRCWWIJCCQ-UHFFFAOYSA-N | [6] |

| SMILES | CCOC(=O)CC(=O)NC | [2][5] |

| Purity (Typical) | ≥96% | [5] |

| Physical Form | Liquid or solid | |

| Storage | Sealed in a dry environment at room temperature. |

Spectroscopic Validation

For any researcher, verifying the identity and purity of a starting material is a critical, non-negotiable step. The expected spectroscopic data for this compound are as follows:

-

¹H NMR: The proton NMR spectrum should exhibit characteristic signals including a triplet for the ethyl ester's methyl protons (δ 1.2–1.4 ppm), a quartet for the ester's methylene protons (δ 4.1–4.3 ppm), and a singlet for the amide proton (δ 6.5–7.0 ppm).[2]

-

¹³C NMR: The carbon spectrum is expected to show resonances for the carbonyl carbons of the ester and amide groups in the range of δ 165–175 ppm, with the methylamino carbon appearing around δ 35 ppm.[2]

-

Mass Spectrometry (MS): Using electrospray ionization (ESI-MS), the molecular ion peak [M+H]⁺ should be observed at m/z 145.16.[2] Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅).[2]

Commercial Sourcing: A Supplier Overview

The accessibility of high-purity starting materials is paramount for reproducible experimental outcomes. This compound is available from several reputable chemical suppliers. When sourcing this chemical, it is crucial to request and review the Certificate of Analysis (CoA) to confirm purity and identity.

| Supplier | Product Number (Example) | Stated Purity |

| Sigma-Aldrich (Ambeed) | AMBH58064675 | 96% |

| BLD Pharm | 71510-95-7 | - |

| ChemScene | CS-0151538 | ≥96% |

| Anax Laboratories | Ax-12068 | >95% |

| Crysdot LLC | CD13005844 | 97% |

| Vulcanchem | 71510-95-7 | - |

| Benchchem | 71510-95-7 | - |

Note: Availability, product numbers, and purity levels are subject to change. Always consult the supplier's official website for the most current information.

Synthetic Pathways and Mechanistic Considerations

The most established route for synthesizing this compound involves the controlled mono-amidation of a malonic ester, such as diethyl malonate, with methylamine.[1] The core challenge of this synthesis is achieving high selectivity for the mono-amide product over the corresponding diamide.

Primary Synthetic Workflow

This process is typically a two-step sequence starting from malonic acid: esterification followed by amidation.[2] However, for laboratory-scale synthesis where diethyl malonate is a common starting material, the focus is on the selective amidation step.

References

The Synthetic Chemist's Guide to Ethyl 3-(methylamino)-3-oxopropanoate: A Versatile Malonamate Building Block

Introduction: Re-evaluating a Classical Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic assembly of complex molecular architectures from simple, versatile precursors is paramount. Ethyl 3-(methylamino)-3-oxopropanoate (CAS 71510-95-7), also known as N-methyl malonamic acid ethyl ester, represents a quintessential example of such a foundational building block.[1][2] This bifunctional molecule, featuring both an ester and a secondary amide, provides a unique combination of nucleophilic and electrophilic centers, enabling a diverse range of chemical transformations.[1]

Historically, malonic ester derivatives were instrumental in the synthesis of foundational therapeutic classes like the barbiturates.[1] Today, the utility of tailored malonamates like this compound is being revisited for its potential in constructing nitrogen-containing heterocycles—core scaffolds in a vast number of contemporary pharmacologically active agents.[1] This guide provides an in-depth technical overview of its synthesis, chemical properties, reactivity, and strategic applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below. Purity of at least 98% is recommended for synthetic applications to ensure reliable and reproducible outcomes.[1]

| Property | Value | Source(s) |

| CAS Number | 71510-95-7 | [3] |

| Molecular Formula | C₆H₁₁NO₃ | [3] |

| Molecular Weight | 145.16 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Liquid or solid | [4] |

| Melting Point | 34-35 °C | [5] |

| Boiling Point | 91-92 °C @ 0.16 Torr | [5] |

| Density (Predicted) | 1.059 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in Chloroform, DMSO, and Methanol (sparingly) | [5] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet around δ 1.2–1.4 ppm and a quartet at δ 4.1–4.3 ppm) and a singlet for the amide proton (δ 6.5–7.0 ppm).[1] The N-methyl group would appear as a singlet, and the central methylene protons would also present as a singlet.

-

¹³C NMR: The carbon spectrum is characterized by two carbonyl signals for the ester and amide groups in the δ 165–175 ppm region. The methylamino carbon is expected near δ 35 ppm.[1] A 13C NMR spectrum is available for viewing through commercial databases.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should display strong, characteristic absorption bands for the ester carbonyl (C=O) stretch around 1720 cm⁻¹ and the amide carbonyl (C=O) stretch near 1650 cm⁻¹.[7]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is expected to show a molecular ion peak [M+H]⁺ at m/z 146. Key fragmentation patterns would likely involve the loss of the ethoxy group (m/z 45).[1]

Synthesis: A Controlled Approach to Mono-Amidation

The primary and most efficient synthesis of this compound involves the direct mono-aminolysis of a malonic diester, typically diethyl malonate, with methylamine.[1] The key challenge in this synthesis is achieving selective mono-substitution while avoiding the formation of the corresponding N,N'-dimethylmalonamide byproduct.

A detailed protocol, adapted from established methodologies, demonstrates that this selectivity can be achieved through strict control of reaction parameters, particularly temperature and stoichiometry.[8]

Workflow for Selective Mono-amidation

Caption: Controlled synthesis and purification workflow.

Detailed Experimental Protocol

This protocol is based on the methodology described in patent CN101085747A and represents a robust method for laboratory-scale synthesis.[8]

-

Reagent Preparation:

-

Solution A: In a suitable flask, dissolve diethyl malonate in absolute ethanol. The recommended volumetric ratio is approximately 1:10 to 1:30 (diethyl malonate:ethanol).[8] Cool this solution to between 0°C and 5°C.

-

Solution B: In a separate flask, dissolve methylamine gas in absolute ethanol to create a solution. The volumetric ratio should be similar to Solution A.[8] Cool this solution to between -5°C and -8°C.

-

-

Reaction:

-

To the cooled and stirred Solution A, slowly add Solution B dropwise. The molar ratio of diethyl malonate to methylamine should be controlled between 1:0.7 and 1:1 to favor mono-amidation.[8]

-

Causality: Maintaining a substoichiometric amount of methylamine is critical to minimize the formation of the diamide byproduct.

-

Maintain the reaction temperature strictly between -20°C and 5°C throughout the addition.[8]

-

Causality: The low temperature is the most crucial parameter for controlling selectivity. At higher temperatures, the rate of the second amidation reaction increases significantly, leading to the undesired diamide byproduct.

-

After the addition is complete, continue stirring the mixture at this temperature for 2.5 to 4 hours to ensure the reaction goes to completion.[8]

-

-

Work-up and Purification:

-

Remove the ethanol solvent under reduced pressure (vacuum distillation).[8]

-

To the resulting crude residue, add an ester solvent such as ethyl acetate and cool the mixture to induce crystallization. The diamide byproduct is less soluble and will precipitate first.[8]

-

Filter the mixture to remove the solid diamide.

-

Take the filtrate and remove the solvent under reduced pressure.

-

To the purified residue, add an alkane solvent (e.g., heptane or hexane) and cool to 0°C to crystallize the desired this compound.[8]

-

Filter the crystalline product, wash with cold alkane solvent, and dry under vacuum to yield the final product with high purity (>99%).[8]

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its dual functionality. The active methylene group, flanked by two carbonyls, can be deprotonated to form a nucleophilic enolate, while the amide and ester groups can participate in cyclocondensation reactions.

Enolate Formation and Alkylation

The protons on the α-carbon (the methylene group between the two carbonyls) are acidic (pKa ≈ 10–11) and can be readily removed by a suitable base, such as sodium ethoxide, to form a stabilized enolate.[7] This enolate is a potent nucleophile that can attack various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form α-substituted derivatives.

Causality: The choice of base is critical. Using the corresponding alkoxide base (sodium ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that would scramble the ester group.[1]

Cyclocondensation Reactions for Heterocycle Synthesis

The most significant application for this building block in modern drug discovery is its use in cyclocondensation reactions to form nitrogen-containing heterocycles.[1] The 1,3-dicarbonyl arrangement is a classic precursor for forming six-membered rings like pyrimidines and their derivatives.

Application Example: Synthesis of N-Methyl-Barbiturates

While classical barbiturate synthesis uses a disubstituted malonic ester, the N-methyl malonamate structure provides a direct route to N-methylated barbiturates. The reaction involves condensation with urea in the presence of a strong base like sodium ethoxide.

Caption: General scheme for N-methyl barbiturate synthesis.

In this reaction, the base deprotonates urea, which then acts as a binucleophile, attacking both the ester and amide carbonyls in a twofold nucleophilic acyl substitution, ultimately leading to the cyclized pyrimidine-2,4,6-trione ring system.

This reactivity profile makes this compound a valuable intermediate for synthesizing a wide array of heterocyclic systems, including pyrazoles and other structures of significant interest in medicinal chemistry.[1]

Safety and Handling

As a chemical reagent, proper handling of this compound is essential. It is classified as an irritant.

-

Hazard Statements:

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Avoid inhalation of vapor and contact with skin and eyes.[5]

-

Store in a tightly sealed container in a dry, room-temperature environment away from ignition sources.[4][5]

-

Conclusion and Future Outlook

This compound is more than just a simple derivative of a classical reagent. It is a precisely functionalized building block that offers chemists a reliable and efficient entry point into the synthesis of N-methylated heterocycles. The well-defined, high-yield synthesis protocol allows for its accessible preparation, while its predictable reactivity makes it a valuable tool in the design and execution of synthetic routes toward novel bioactive molecules. As the demand for new therapeutic agents continues to grow, the strategic use of such fundamental, versatile, and readily prepared intermediates will remain a cornerstone of successful drug discovery and development programs.

References

- 1. This compound|CAS 71510-95-7 [benchchem.com]

- 2. This compound (71510-95-7) for sale [vulcanchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]

- 7. GT Digital Repository [repository.gatech.edu]

- 8. ijnrd.org [ijnrd.org]

Ethyl 3-(methylamino)-3-oxopropanoate safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Ethyl 3-(methylamino)-3-oxopropanoate

This guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS: 71510-95-7). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from established safety data sheets and chemical databases to ensure a high standard of scientific integrity and trustworthiness.

Chemical & Physical Identity

A foundational understanding of a compound's properties is critical for anticipating its behavior and handling it safely. This compound is a malonamic acid ester, a class of compounds often used as versatile intermediates in organic synthesis.[1][2]

Nomenclature and Identifiers

-

Systematic Name: this compound[3]

-

Common Synonyms: Ethyl-N-methyl malonamide, N-methyl-malonamic acid ethyl ester[1][3][4]

-

Molecular Formula: C₆H₁₁NO₃[3]

Physicochemical Data

The physical properties dictate the appropriate storage conditions and the necessary engineering controls to prevent unintended exposure. For instance, its relatively low melting point means it may be handled as either a solid or a liquid depending on ambient laboratory temperatures.

| Property | Value | Source |

| Molecular Weight | 145.16 g/mol | [3][5] |

| Appearance | Liquid or solid | [5] |

| Melting Point | 34-35 °C | [1] |

| Boiling Point | 91-92 °C @ 0.16 Torr | [1] |

| Density (Predicted) | 1.059 ± 0.06 g/cm³ | [1] |

| Flash Point | 127.1 ± 22.6 °C | [1] |

| Solubility | Soluble in chloroform (small amount), DMSO (small amount), methanol (very small amount) | [1] |

Hazard Identification and Toxicology

This compound is classified as an irritant and is harmful if swallowed.[1][3][5] The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.

GHS Classification

-

Hazard Statements:

Toxicological Profile

While specific LD50/LC50 data for this compound is not widely published, the hazard statements are derived from data on structurally similar compounds and predictive models. The primary routes of exposure are inhalation, ingestion, and dermal contact.

-

Acute Effects:

-

Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1][3]

-

Skin Contact: Causes irritation, which may manifest as redness, itching, and discomfort.[1][3]

-

Eye Contact: Causes serious irritation, potentially leading to redness, pain, and watering.[1][3]

-

Ingestion: Harmful if swallowed, though specific symptoms are not well-documented.[4][5]

-

-

Chronic Effects: Prolonged or repeated exposure should be avoided, as with any laboratory chemical, though specific long-term effects have not been characterized.[6]